molecular formula C9H15N3S B1517173 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine CAS No. 1018295-48-1

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

Cat. No.: B1517173
CAS No.: 1018295-48-1
M. Wt: 197.3 g/mol
InChI Key: YJQMXQDBUPFSBV-UHFFFAOYSA-N
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Description

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine typically involves the following steps:

  • Formation of the Thiazole Ring: : This can be achieved through the reaction of thiourea with α-haloketones or α-haloaldehydes.

  • Introduction of the Pyrrolidine Ring: : The pyrrolidine ring can be introduced via nucleophilic substitution reactions, where the thiazole ring acts as the nucleophile.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine can undergo various chemical reactions, including:

  • Oxidation: : The amine group can be oxidized to form nitro compounds or amides.

  • Reduction: : The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: : The thiazole and pyrrolidine rings can undergo substitution reactions with different reagents.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: : Nucleophiles such as alkyl halides, alcohols, and amines can be used for substitution reactions.

Major Products Formed

  • Oxidation Products: : Nitro compounds, amides, and other oxidized derivatives.

  • Reduction Products: : Reduced amines and other derivatives.

  • Substitution Products: : Substituted thiazoles and pyrrolidines.

Scientific Research Applications

  • Chemistry: : It serves as a building block for the synthesis of more complex molecules.

  • Biology: : The compound has been investigated for its biological activity, including potential antimicrobial and antifungal properties.

  • Medicine: : Research has explored its use in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: : It is used in the production of specialty chemicals and materials.

Comparison with Similar Compounds

2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine is structurally similar to other compounds containing pyrrolidine and thiazole rings. Some of these similar compounds include:

  • 2-(Pyrrolidin-1-yl)aniline: : This compound has a similar pyrrolidine ring but lacks the thiazole ring.

  • 2-(1-Pyrrolidinyl)benzenamine: : Another structurally related compound with a pyrrolidine ring and an aniline group.

  • 2-(2-Oxopyrrolidin-1-yl)acetamide: : This compound features a pyrrolidin-2-one ring and an acetamide group.

These compounds share similarities in their core structures but differ in their functional groups and potential applications. The presence of the thiazole ring in this compound contributes to its unique chemical and biological properties.

Properties

IUPAC Name

2-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15N3S/c10-4-3-8-7-13-9(11-8)12-5-1-2-6-12/h7H,1-6,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQMXQDBUPFSBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 2
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 3
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 4
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2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 5
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine
Reactant of Route 6
Reactant of Route 6
2-[2-(Pyrrolidin-1-yl)-1,3-thiazol-4-yl]ethan-1-amine

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